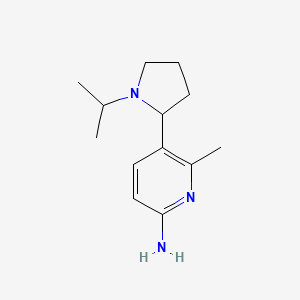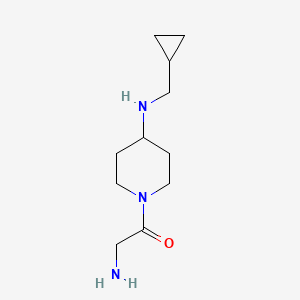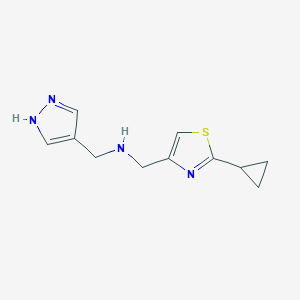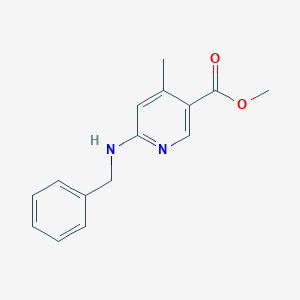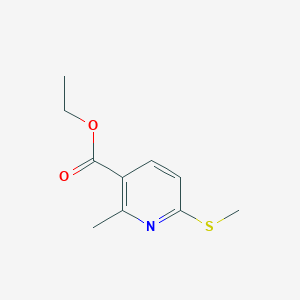
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole ring fused with a morpholine and phenyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form an intermediate, which is then reacted with morpholine and acetic acid under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
- 2-(2-Amino-4-phenylthiazol-5-yl)acetic acid
- 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid hydrobromide
Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the morpholine ring enhances its solubility and bioavailability, making it a more versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-13(19)10-12-14(11-4-2-1-3-5-11)16-15(21-12)17-6-8-20-9-7-17/h1-5H,6-10H2,(H,18,19) |
Clave InChI |
NLOCLMABXCJDFT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


